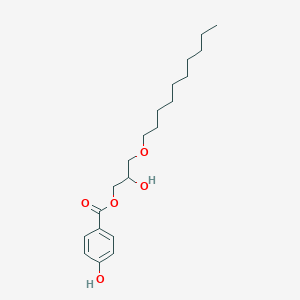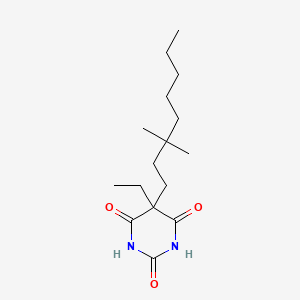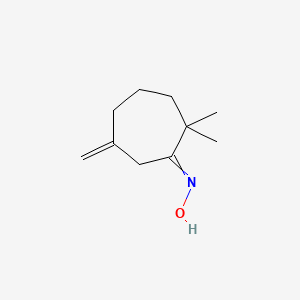
N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine is a chemical compound with the molecular formula C10H17NO It is known for its unique structure, which includes a cycloheptylidene ring with a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine typically involves the reaction of cycloheptanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.
化学反応の分析
Types of Reactions
N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
N-(2,2-Dimethylcycloheptylidene)hydroxylamine: Lacks the methylidene group, leading to different reactivity and properties.
N-(2,2-Dimethyl-6-methylidenecyclohexylidene)hydroxylamine: Contains a cyclohexylidene ring instead of a cycloheptylidene ring, affecting its steric and electronic characteristics.
Uniqueness
N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine is unique due to its specific ring structure and functional group arrangement, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
106577-11-1 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC名 |
N-(2,2-dimethyl-6-methylidenecycloheptylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-8-5-4-6-10(2,3)9(7-8)11-12/h12H,1,4-7H2,2-3H3 |
InChIキー |
OQNDGEXVUFGPEX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(=C)CC1=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


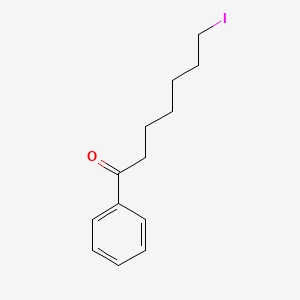
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
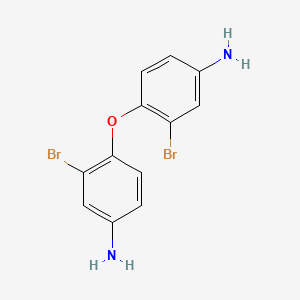
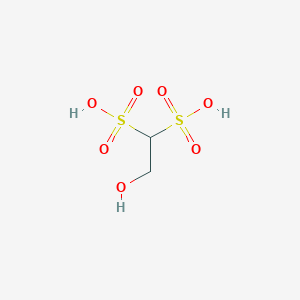
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
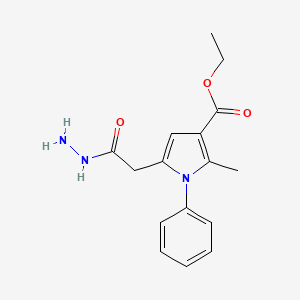

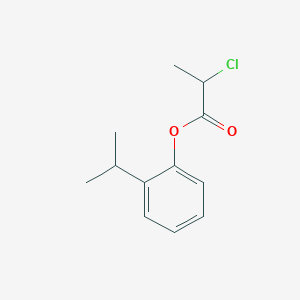
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
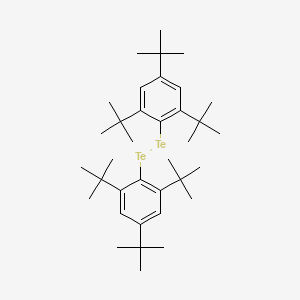
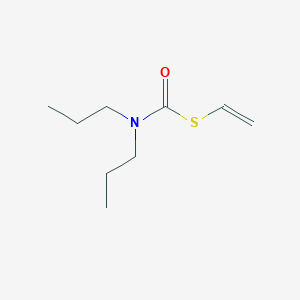
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
